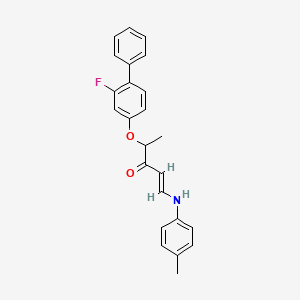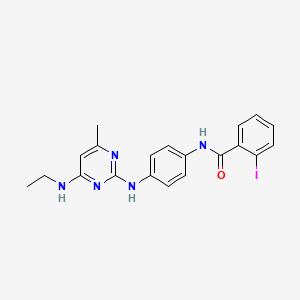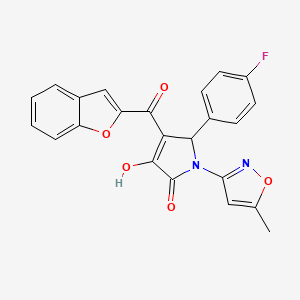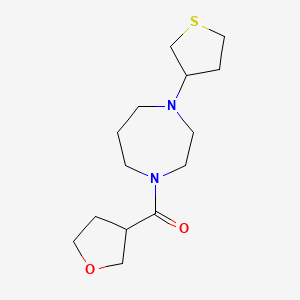![molecular formula C17H17N5O4S B2927392 N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351654-95-9](/img/structure/B2927392.png)
N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including an isoxazole ring, a tetrahydrothiazolo ring, a pyridine ring, and a furan ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The presence of multiple heterocyclic rings (isoxazole, tetrahydrothiazolo, pyridine, and furan) in the compound suggests that it could have a complex three-dimensional structure. The exact structure would depend on the spatial arrangement of these rings and the presence of any chiral centers .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing properties of its functional groups. For example, the isoxazole ring is known to participate in various reactions, including cycloadditions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the polarity, solubility, melting point, and boiling point of the compound would be influenced by the nature and arrangement of its functional groups .Aplicaciones Científicas De Investigación
Novel Antiprotozoal Agents
Research by Ismail et al. (2004) synthesized compounds related to imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating strong DNA affinities and in vitro and in vivo activity against protozoal infections such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Heterocyclic Compound Synthesis
Farag et al. (2011) explored the synthesis of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating a thiazolo(3,2-a)benzimidazole moiety, offering a pathway for creating diverse heterocyclic compounds with potential biological activities (Farag et al., 2011).
Efficient One-Pot Synthesis Techniques
Guleli et al. (2019) presented an efficient method for synthesizing substituted carboxamide derivatives, demonstrating a one-pot approach that could be relevant for creating complex molecules like the query compound, thereby enhancing synthetic efficiency in pharmaceutical and material science research (Guleli et al., 2019).
Energetic Material Development
Yu et al. (2017) discussed the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives, highlighting their application in developing insensitive energetic materials. This research underscores the potential of complex heterocyclic compounds in material science, particularly in designing new materials with enhanced performance and safety features (Yu et al., 2017).
Anticancer and Antimicrobial Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, investigating their anticancer and anti-5-lipoxygenase activities. Such studies illustrate the ongoing efforts to discover new therapeutic agents by exploring the biological activities of heterocyclic compounds (Rahmouni et al., 2016).
Mecanismo De Acción
Target of Action
It is known that compounds with similar structures often interact with proteins or enzymes in the body, altering their function .
Mode of Action
It is suggested that the compound may interact with its targets through the formation of hydrogen bonds and other non-covalent interactions . The presence of the isoxazole and amide groups in the compound suggests that it could form hydrogen bonds with its targets, potentially altering their function .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways, often by inhibiting or activating specific enzymes or receptors .
Pharmacokinetics
The solubility of a compound in water and organic solvents can influence its bioavailability .
Result of Action
The inhibition or activation of its targets could lead to a variety of downstream effects, potentially influencing cellular function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain solvents can disrupt intermolecular interactions, potentially affecting the compound’s activity . Additionally, the compound’s stability could be influenced by factors such as temperature and pH .
Propiedades
IUPAC Name |
N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-10-7-14(21-26-10)19-15(23)9-22-5-4-11-13(8-22)27-17(18-11)20-16(24)12-3-2-6-25-12/h2-3,6-7H,4-5,8-9H2,1H3,(H,18,20,24)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEMJNNQMVCNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine](/img/structure/B2927310.png)

![1-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol](/img/structure/B2927314.png)
![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2927315.png)

![1-[Bromo(difluoro)methyl]-4-fluorobenzene](/img/structure/B2927319.png)


![3,4-dimethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2927323.png)
![[6-Chloro-4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2927324.png)
![2-[2-(2-Bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B2927325.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2927328.png)

